Product packaging for Methyl 4-(trifluoromethyl)picolinate(Cat. No.:CAS No. 455941-78-3)

Methyl 4-(trifluoromethyl)picolinate

Cat. No.: B1248498
CAS No.: 455941-78-3
M. Wt: 205.13 g/mol
InChI Key: DMCIYNOPRUVFHE-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 . It is recognized in research as a valuable chemical building block and synthetic intermediate. Its primary research value lies in the discovery and development of novel synthetic auxin herbicides . Compounds based on the picolinic acid scaffold, such as commercially successful herbicides picloram, halauxifen-methyl, and florpyrauxifen-benzyl, are known for their good absorption, broad weed control spectrum, and activity against resistant weeds . The trifluoromethyl group is a distinct feature in modern agricultural chemistry, often used to fine-tune the physicochemical properties and biological activity of lead molecules . As an ester, this compound is particularly useful in multi-step synthetic routes, where it can be hydrolyzed to the corresponding picolinic acid or undergo other transformations to create a diverse array of potential bioactive molecules . Researchers utilize this chemical in the design of new 6-aryl- and 6-heteroaryl-2-picolinic acid derivatives, which are evaluated for their herbicidal activity and their ability to inhibit root growth in model plants . Handle with appropriate precautions in a well-ventilated laboratory. Refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F3NO2 B1248498 Methyl 4-(trifluoromethyl)picolinate CAS No. 455941-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCIYNOPRUVFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450878
Record name Methyl 4-(trifluoromethyl)picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455941-78-3
Record name Methyl 4-(trifluoromethyl)picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Transformations Involving Methyl 4 Trifluoromethyl Picolinate

Reaction Mechanism Elucidation for Esterification and Halogenation

The formation of the ester and the substitution of the pyridine (B92270) ring are fundamental transformations. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring and the carboxylate function.

The halogenation of pyridine rings is a classic example of electrophilic aromatic substitution. However, the pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is further intensified by the strongly electron-withdrawing trifluoromethyl (CF₃) group at the 4-position of Methyl 4-(trifluoromethyl)picolinate.

The mechanism for electrophilic halogenation of a deactivated pyridine ring generally requires harsh conditions and a potent electrophile, often generated with the help of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). wikipedia.org The catalyst polarizes the halogen molecule (X₂), creating a highly electrophilic species (X⁺) that can be attacked by the π-system of the pyridine ring. wikipedia.orgorganicchemistrytutor.com

The attack on the pyridine ring temporarily disrupts its aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.org For pyridine itself, electrophilic attack preferentially occurs at the 3-position because the intermediates for attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. youtube.comyoutube.com In the case of this compound, the CF₃ group at the 4-position and the ester group at the 2-position further deactivate the ring towards electrophilic attack. This deactivation makes halogenation challenging and directs the incoming electrophile to the less deactivated positions, typically the 3- or 5-positions. The final step involves the removal of a proton from the site of attack by a weak base, restoring the aromaticity of the pyridine ring. organicchemistrytutor.com

This compound is synthesized via the esterification of 4-(trifluoromethyl)picolinic acid with methanol (B129727). This reaction typically proceeds through the Fischer-Speier esterification mechanism, which is acid-catalyzed and reversible. organic-chemistry.orglibretexts.org

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (like H₂SO₄). libretexts.orgmasterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack by Methanol : The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.orgyoutube.com This results in the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer : A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). libretexts.orgmasterorganicchemistry.com

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

Deprotonation : The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product, this compound. libretexts.orgyoutube.com

To drive the equilibrium towards the product side, either an excess of the alcohol reactant is used, or the water formed during the reaction is removed. libretexts.orgwvu.edu

Radical Pathways in Trifluoromethylation Reactions

While this compound already possesses a trifluoromethyl group, related picolinate (B1231196) structures can be involved in reactions that introduce additional CF₃ groups. These reactions often proceed through radical pathways. Photoredox catalysis, for instance, can generate trifluoromethyl radicals (•CF₃) from a suitable precursor (e.g., CF₃I or Togni's reagent).

The proposed mechanism generally involves:

Generation of the Trifluoromethyl Radical : A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a CF₃ source to generate the highly reactive •CF₃ radical.

Radical Addition : The •CF₃ radical adds to an electron-rich substrate. In the context of modifying a separate aromatic system using a picolinate directing group, the radical would attack the target arene.

Oxidation and Deprotonation : The resulting radical intermediate is then oxidized to a carbocation, followed by deprotonation to restore aromaticity and yield the trifluoromethylated product.

Studies on the trifluoromethylation of biomolecules have shown that •CF₃ radicals preferentially attack electron-rich aromatic residues like tryptophan. nih.gov This suggests that direct radical trifluoromethylation of the already electron-poor ring of this compound would be mechanistically challenging. Instead, the picolinate moiety is more likely to act as a directing group in reactions involving other parts of a larger molecule.

Intramolecularly Directed Amination Processes

The picolinate group, including derivatives like this compound, can serve as an effective directing group in C-H functionalization reactions. One such transformation is intramolecularly directed amination. Research has demonstrated that picolinate esters can direct the amination of remote C-H bonds, particularly at the meta-position of an attached arene ring. sci-hub.senih.govacs.org

A plausible mechanism for an iron-catalyzed meta-C-H amination directed by a picolinate ester involves the following key steps: sci-hub.se

Chelation : The picolinate ester coordinates to a metal catalyst, such as an iron(III) species (e.g., from FeCl₃). sci-hub.senih.gov

Formation of a Nitrenoid Intermediate : The metal center reacts with an aminating agent (like hydroxylamine-O-sulfonic acid) to form a reactive metal-nitrenoid intermediate. nih.gov

Intramolecular C-H Insertion : This highly electrophilic nitrenoid is delivered to a remote C-H bond of the arene ring through a folded, cyclic transition state. This directed delivery favors positions that are sterically accessible, such as the meta-position. sci-hub.se The process is considered an electrophilic aromatic substitution (SEAr) type pathway. sci-hub.se

Product Formation : Subsequent steps lead to the formation of the aminated product and regeneration of the catalyst.

Dilution studies showing that the reaction rate is consistent with an intramolecular process support this directed mechanism over an intermolecular one. sci-hub.se

Table 1: Mechanistic Data for Picolinate-Directed Amination

Mechanistic AspectObservation/FindingImplication
Regioselectivity Predominantly meta-amination of attached benzyl (B1604629) groups. sci-hub.seThe picolinate group effectively directs the reaction to a remote position.
Kinetics Reaction rate consistent with an intramolecular pathway upon dilution. sci-hub.seSupports a mechanism involving a substrate-catalyst chelate.
Proposed Pathway Electrophilic aromatic substitution (SEAr) by an iron-nitrenoid. sci-hub.seHighlights the electrophilic nature of the key C-H insertion step.

This table is generated based on findings from studies on benzyl picolinates, which serve as a model for the directing capabilities of the picolinate scaffold.

Transition State Analysis in Catalyzed Reactions

Computational methods, particularly Density Functional Theory (DFT), are invaluable for analyzing the transition states of reactions involving complex molecules like this compound. journaleras.comresearchgate.netjournaleras.com Such analyses provide detailed energetic and geometric information about the highest-energy point along the reaction coordinate, offering deep mechanistic insights.

For catalyzed reactions, transition state analysis can elucidate:

The Role of the Catalyst : DFT calculations can model the interaction between the substrate (e.g., a picolinate ester) and the catalyst (e.g., a transition metal complex), revealing how the catalyst lowers the activation energy. nih.gov

Reaction Energetics : The energy barriers (activation energies) for different potential pathways can be calculated, allowing for the prediction of the most likely mechanism and the product regioselectivity. nih.gov For instance, in a palladium-catalyzed β-elimination reaction, DFT and energy decomposition analysis (EDA) can quantify the contributions of different functional groups to the stability of the transition state. nih.gov

Structural Features of the Transition State : The geometry of the transition state, including bond lengths and angles of forming and breaking bonds, can be precisely determined. In enzyme-catalyzed reactions, transition state analysis has been used to design potent inhibitors by creating stable molecules that mimic the geometry and electronic properties of the fleeting transition state. nih.govnih.gov

For this compound, DFT studies could, for example, model the transition state of its hydrolysis or its participation as a ligand in a catalytic cycle. Calculations on related trifluoromethylpyridine derivatives have been used to investigate their molecular structure, vibrational frequencies, and electronic properties, which are foundational for understanding their reactivity. researchgate.netjournaleras.com

Spectroscopic Data for this compound Not Publicly Available

The required specific data points, including ¹H, ¹³C, and ¹⁹F NMR chemical shifts, coupling constants, and characteristic FT-IR vibrational frequencies, are essential for a thorough and scientifically accurate discussion as outlined. Information on related compounds, such as methyl 4-(trifluoromethyl)benzoate and 2-chloro-4-(trifluoromethyl)pyridine, exists but cannot be used as a direct substitute for the analysis of this compound itself.

Future research or the publication of experimental data by chemical suppliers or academic laboratories may make this information accessible. Until then, a detailed article focusing on the specific spectroscopic characterization of this compound cannot be accurately generated.

Spectroscopic Characterization and Structural Elucidation in Academic Research

Vibrational Spectroscopy

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a powerful technique for examining the vibrational modes of a molecule. It is particularly advantageous for compounds that exhibit fluorescence when analyzed with visible lasers, as the use of a near-infrared laser (e.g., 1064 nm) in FT-Raman minimizes such interference. While specific experimental FT-Raman spectra for Methyl 4-(trifluoromethyl)picolinate are not widely published, the technique offers valuable information. For related compounds, such as metal picolinates, FT-Raman has been successfully used to study the perturbations in the aromatic system. nih.gov A typical FT-Raman experiment on this compound would involve irradiating a solid or liquid sample with a laser and collecting the scattered radiation. The resulting spectrum would display a series of bands corresponding to the specific vibrational modes of the molecule.

Interpretation of Vibrational Wavenumbers and Molecular Modes

The interpretation of vibrational spectra is often aided by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and their corresponding atomic motions (molecular modes). nih.govmdpi.com For this compound, a theoretical vibrational analysis would predict the characteristic frequencies for the pyridine (B92270) ring, the trifluoromethyl group, and the methyl ester moiety.

Key vibrational modes expected for this compound include:

Pyridine Ring Vibrations: The stretching and bending modes of the C-C and C-N bonds within the pyridine ring typically appear in the 1600-1300 cm⁻¹ region. The substitution pattern influences the exact positions of these bands.

CF₃ Group Vibrations: The trifluoromethyl group has strong, characteristic stretching and bending vibrations. The symmetric and asymmetric C-F stretching modes are expected in the 1350-1100 cm⁻¹ range.

Ester Group Vibrations: The C=O stretching vibration of the methyl ester group is a prominent feature, typically appearing around 1720-1740 cm⁻¹. The C-O stretching vibrations are expected at lower wavenumbers.

C-H Vibrations: The aromatic C-H stretching vibrations of the pyridine ring are typically observed above 3000 cm⁻¹, while the C-H stretching and bending modes of the methyl group appear in the 2900-3000 cm⁻¹ and 1450-1380 cm⁻¹ regions, respectively.

A potential energy distribution (PED) analysis, performed computationally, can definitively assign the calculated vibrational frequencies to specific molecular motions. mdpi.com

Below is an interactive data table of predicted vibrational wavenumbers and their assignments for this compound, based on data from analogous compounds and general vibrational frequency ranges.

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3100-3000C-H stretchingPyridine Ring
~3000-2900C-H stretching (asymmetric and symmetric)Methyl Group
~1730C=O stretchingEster
~1600-1550C-C/C-N stretchingPyridine Ring
~1450C-H bending (asymmetric)Methyl Group
~1380C-H bending (symmetric)Methyl Group
~1300-1200C-F stretching (asymmetric)Trifluoromethyl Group
~1150-1100C-F stretching (symmetric)Trifluoromethyl Group
~1250-1150C-O stretchingEster

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. nih.gov For this compound, with a molecular formula of C₈H₆F₃NO₂, the calculated monoisotopic mass is 205.03506 Da. aip.org

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 205. The fragmentation of this molecular ion would provide valuable structural clues. Expected fragmentation pathways for this compound include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z 174, corresponding to the [M-OCH₃]⁺ ion. This is often a favorable fragmentation for methyl esters.

Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z 146, corresponding to the [M-COOCH₃]⁺ ion.

Loss of the trifluoromethyl group (-CF₃): The cleavage of the C-CF₃ bond would produce a fragment at m/z 136, corresponding to the [M-CF₃]⁺ ion. The stability of the resulting cation would influence the intensity of this peak.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision, which in turn enables the unambiguous determination of their elemental compositions. nih.gov

An interactive data table of expected mass spectral fragments for this compound is presented below.

m/z (Expected)Fragment Ion
205[C₈H₆F₃NO₂]⁺˙ (Molecular Ion)
174[C₇H₃F₃NO]⁺
146[C₆H₃F₃N]⁺
136[C₇H₆NO₂]⁺

Advanced Optical Spectroscopy for Electronic States

Advanced optical spectroscopy techniques can probe the excited electronic states of molecules, providing insights into their photophysical properties.

Triplet State Investigations

Matrix Effects on Spectroscopic Properties

Matrix isolation is a technique used to trap molecules in an inert, rigid host matrix (such as argon or nitrogen) at very low temperatures. fu-berlin.deyoutube.com This method allows for the study of individual molecules in a non-interacting environment, leading to highly resolved vibrational and electronic spectra. youtube.com By minimizing intermolecular interactions and thermal energy, matrix isolation spectroscopy can reveal fine structural details and the intrinsic properties of a molecule. fu-berlin.denih.gov For this compound, isolating the molecule in a cryogenic matrix would enable a more detailed analysis of its vibrational modes and electronic transitions, free from the complexities of intermolecular interactions present in the solid or liquid states. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA experiment would reveal its decomposition temperature and provide information about its volatility. The resulting thermogram would show the temperature at which mass loss begins, indicating the onset of decomposition or evaporation.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine transition temperatures such as melting point, boiling point, and glass transition temperature. A DSC analysis of this compound would provide precise values for its melting and boiling points, as well as information about any polymorphic transitions.

While specific TGA or DSC data for this compound is not available in the public domain, studies on related pyridine carboxylic acid esters can provide an indication of their general thermal behavior. nih.gov

Due to a lack of specific scientific literature detailing the thermogravimetric analysis (TGA), differential thermogravimetric (DTG) studies, and differential thermal analysis (DTA) of this compound, the requested article with detailed research findings and data tables for sections 4.5.1, 4.5.2, and 4.5.3 cannot be generated at this time.

Extensive searches for academic research providing this specific experimental data have been unsuccessful. The generation of scientifically accurate and informative content for the specified spectroscopic and thermal characterization is contingent upon the availability of published research on this particular compound. Without such source material, it is not possible to fulfill the request while adhering to the required standards of detail and accuracy.

Computational Chemistry and Theoretical Modeling of Methyl 4 Trifluoromethyl Picolinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. scirp.org By approximating the exchange-correlation energy, DFT methods like B3LYP can provide accurate descriptions of various molecular properties, including optimized geometry, spectroscopic signatures, and thermodynamic parameters. scirp.orgjournaleras.com

The first step in most DFT studies is the optimization of the molecule's geometry to find its lowest energy conformation. scirp.org For Methyl 4-(trifluoromethyl)picolinate, this process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a stable structure. The presence of the electron-withdrawing trifluoromethyl group and the ester group on the pyridine (B92270) ring significantly influences the final geometry. journaleras.com

Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's chemical reactivity and kinetic stability. scielo.org.mxajchem-a.com The HOMO-LUMO energy gap (ΔE) is a key indicator; a larger gap suggests higher stability and lower reactivity. scielo.org.mx In molecules with donor-acceptor characteristics, the charge transfer occurs from the HOMO to the LUMO. researchgate.net

Table 1: Predicted Optimized Geometric and Electronic Parameters for this compound (Illustrative) This table presents illustrative data based on DFT calculations of similar pyridine derivatives. Actual values would require specific computation for the title compound.

Parameter Predicted Value (B3LYP/6-311+G(d,p) level)
Bond Lengths (Å)
C(pyridine)-CF₃ 1.49
C(pyridine)-C(ester) 1.51
C=O 1.21
O-CH₃ 1.44
Electronic Properties
HOMO Energy -7.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap (ΔE) 5.7 eV

DFT calculations are highly effective in predicting spectroscopic data. For this compound, this includes nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared spectroscopy).

The chemical shift of the ¹⁹F nucleus is particularly sensitive to its local electronic environment, making ¹⁹F NMR a powerful tool for studying fluorinated compounds. nih.gov DFT calculations can predict these shifts, aiding in the structural elucidation of molecules with trifluoromethyl groups. nih.gov Similarly, theoretical calculations of vibrational frequencies can be correlated with experimental FT-IR spectra to assign specific vibrational modes to functional groups within the molecule. scirp.org

Table 2: Predicted Spectroscopic Parameters for this compound (Illustrative) This table presents illustrative data based on DFT calculations of similar fluorinated and pyridine-containing compounds.

Parameter Predicted Value
¹⁹F NMR Chemical Shift (ppm)
-CF₃ ~ -60 to -65
¹H NMR Chemical Shift (ppm)
-OCH₃ ~ 3.9
Pyridine Ring Protons ~ 7.5 - 8.8
Key Vibrational Frequencies (cm⁻¹)
C=O Stretch (Ester) ~ 1730
C-F Stretch (Trifluoromethyl) ~ 1300 - 1100
C-O Stretch (Ester) ~ 1250

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are favorable for nucleophilic attack. researchgate.netnih.gov Green and yellow areas represent regions of neutral or near-neutral potential. ajchem-a.comresearchgate.net

For this compound, the MEP map would likely show a significant negative potential (red) around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, identifying them as primary sites for electrophilic interaction. ajchem-a.comugm.ac.id Conversely, the hydrogen atoms and the region around the highly electronegative trifluoromethyl group would exhibit positive potential (blue), indicating sites prone to nucleophilic attack. nih.gov

Molecules with large delocalized π-electron systems and significant charge transfer can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics. journaleras.comresearchgate.net DFT calculations can predict a molecule's NLO behavior by determining its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). journaleras.comresearchgate.net A large β value is indicative of significant NLO activity. journaleras.com

The structure of this compound, featuring a pyridine ring (an electron-accepting system) substituted with a strong electron-withdrawing trifluoromethyl group, suggests potential NLO properties. journaleras.com Computational studies on similar pyridine derivatives have shown that the presence of trifluoromethyl groups can enhance NLO response. journaleras.comjmcs.org.mx The first hyperpolarizability of such compounds can be significantly higher than that of reference materials like urea. journaleras.com

Table 3: Predicted Non-Linear Optical Properties (Illustrative) This table presents illustrative data based on DFT calculations of 5-(Trifluoromethyl)pyridine-2-thiol, a structurally related compound.

Parameter Predicted Value (B3LYP/6–311+G(d,p))
Dipole Moment (μ) ~2.0 - 4.0 Debye
Mean Polarizability (α) ~100 - 120 x 10⁻²⁴ esu

DFT can be used to calculate key thermodynamic properties, such as standard heat capacity (C°), entropy (S°), and enthalpy (H°), over a range of temperatures. mdpi.com These calculations are based on the vibrational frequencies obtained from the optimized molecular structure. The resulting data are crucial for understanding the stability and reactivity of the compound under different thermal conditions. Generally, thermodynamic functions like enthalpy, heat capacity, and entropy increase with rising temperature due to the enhancement of molecular vibrational intensities. mdpi.com

Table 4: Predicted Thermodynamic Properties at Different Temperatures (Illustrative) This table illustrates the expected trend of thermodynamic properties for a molecule like this compound based on general principles of statistical thermodynamics.

Temperature (K) Heat Capacity, Cv (cal/mol·K) Entropy, S (cal/mol·K) Enthalpy, H (kcal/mol)
200 25.8 85.2 4.8
298.15 38.5 98.6 7.9
400 50.1 112.5 12.5

Molecular Dynamics Simulations

While DFT provides static pictures of molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. plos.org MD simulations are particularly useful for understanding the behavior of molecules in solution, their conformational flexibility, and their interactions with other molecules, such as biological macromolecules. plos.orgmdpi.com

For this compound, an MD simulation could model its behavior in various solvents, providing insights into solvation effects and intermolecular interactions. By simulating the molecule in a box of solvent molecules (e.g., water or chloroform) under defined conditions, one can observe how it moves, rotates, and interacts with its environment. mdpi.com Although MD simulations have been limited for many modified compounds due to a lack of specific force-field parameters, systematic frameworks are being developed to expand their applicability. plos.org Such simulations are foundational for predicting how a molecule might bind to a receptor or permeate a membrane, which is essential in fields like drug design. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to create a mathematical relationship between the chemical structure of a compound and its biological activity. chemrevlett.commst.dk The fundamental principle is that the structural features of a molecule, such as its physicochemical properties, determine its activity. mst.dk QSAR models are widely developed for various classes of compounds, including pyridine derivatives, to predict their activities and guide the design of new molecules with enhanced properties. chemrevlett.comnih.gov

For a series of compounds including this compound, a QSAR study would involve calculating a range of molecular descriptors that encode structural information. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These describe the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters.

Hydrophobic Descriptors: These relate to the compound's solubility characteristics, with the partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.

Once calculated, these descriptors for a set of related molecules are correlated with their experimentally measured biological activity (e.g., inhibitory concentration IC₅₀) using statistical methods like Multiple Linear Regression (MLR). chemrevlett.com The resulting equation provides a model that can predict the activity of new, unsynthesized compounds of the same class.

A hypothetical QSAR model for picolinate (B1231196) derivatives might look like the following illustrative table of descriptors:

CompoundLogP (Hydrophobicity)Dipole Moment (Debye)Molecular Weight (g/mol)Predicted Activity (pIC₅₀)
This compound1.903.5205.135.8
Analog 11.502.8185.155.4
Analog 22.104.1220.186.1
Analog 31.753.2195.105.6

This table is illustrative to demonstrate the concept of a QSAR data set.

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). mdpi.comresearchgate.net This method is crucial for understanding potential mechanisms of action by modeling the interactions at a target's binding site.

While specific docking studies for this compound are not widely published, research on the closely related parent compound, 4-(trifluoromethyl)pyridine-2-carboxylic acid (4TPCA), provides significant insight. A study involving the docking of 4TPCA against a B-DNA target was performed using the AutoDock program. The simulation aimed to identify the most stable binding conformation and quantify the interaction energy. The conformation with the lowest binding energy is considered the most favorable.

The key findings from such a study can be summarized to understand how this compound might interact with a biological target. The primary interactions would likely involve the functional groups of the picolinate scaffold. The nitrogen atom in the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors, while the trifluoromethyl group can engage in dipole-dipole or other electrostatic interactions.

ParameterFinding for 4-(trifluoromethyl)pyridine-2-carboxylic acid (4TPCA)
Docking SoftwareAutoDock4
Biological TargetB-DNA
Lowest Binding Energy-5.23 kcal/mol
Key Interacting GroupsCarboxylic acid, Pyridine Nitrogen, Trifluoromethyl Group

Data based on a study of the parent carboxylic acid, a close analog of this compound.

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are the dominant forces in ligand-receptor binding, governing molecular recognition and the stability of the resulting complex. nih.gov NCI analysis is a computational method used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, in three-dimensional space. mdpi.comnih.gov

A common technique for this analysis is the Reduced Density Gradient (RDG). mdpi.comresearchgate.net The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) allows for the identification and classification of NCIs. researchgate.net The resulting 3D isosurfaces are typically color-coded:

Blue: Indicates strong, attractive interactions like hydrogen bonds.

Green: Indicates weak, delocalized interactions, such as van der Waals forces.

Red: Indicates strong, repulsive interactions, such as steric clashes within a sterically hindered region.

For this compound, an NCI analysis within a receptor's active site would reveal a detailed map of its binding interactions. The analysis would likely identify:

Hydrogen Bonding: Potential hydrogen bonds between the ester carbonyl oxygen or the pyridine nitrogen and suitable donor groups in the receptor.

Van der Waals Interactions: Green surfaces indicating contact between the aromatic ring and hydrophobic residues of the receptor.

Electrostatic Interactions: The highly electronegative fluorine atoms of the trifluoromethyl group could participate in dipole-dipole or halogen bond-like interactions, which would be visualized as specific attractive surfaces.

This type of analysis provides a qualitative and quantitative understanding of the forces holding the ligand in the binding pocket, which is essential for rational drug design and lead optimization. nih.govchemrxiv.org

Research Applications of Methyl 4 Trifluoromethyl Picolinate in Medicinal Chemistry and Drug Discovery

Methyl 4-(trifluoromethyl)picolinate is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a methyl ester and a trifluoromethyl (CF3) group. nih.gov The presence of the trifluoromethyl group is of significant interest in medicinal chemistry, as this moiety can enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comdigitellinc.com Consequently, trifluoromethylated pyridine scaffolds are actively explored in the development of new therapeutic agents. researchgate.netnih.gov

Research Applications in Agrochemical Sciences

Development of Novel Herbicides and Pesticides

The picolinic acid framework is the backbone of an important class of synthetic auxin herbicides. nih.govmdpi.com The incorporation of a trifluoromethyl group into this framework is a key strategy in modern herbicide discovery, aiming to develop new active ingredients with improved performance and novel modes of action to combat weed resistance. fao.orgnih.gov

Synthetic Auxin Herbicide Research

Picolinic acids and their derivatives represent a significant class of synthetic auxin herbicides, which function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible weeds. nih.govgoogle.com Research in this area focuses on modifying the picolinate (B1231196) structure to enhance herbicidal activity and selectivity. The trifluoromethyl group is a strong electron-withdrawing group that can significantly alter the electronic properties of the picolinate ring, influencing its interaction with auxin receptors in plants. nih.gov

Scientists synthesize novel 6-aryl-picolinates, such as halauxifen-methyl (B1255740), which have demonstrated high efficacy. researchgate.netthieme-connect.com The synthetic pathways to these advanced herbicides often involve intermediates that share the core trifluoromethyl-substituted pyridine (B92270) ring structure of Methyl 4-(trifluoromethyl)picolinate. By using such building blocks, researchers can create libraries of new compounds for screening, leading to the discovery of next-generation herbicides with potent activity against broadleaf weeds. nih.govresearchgate.net

Root Growth Inhibition Studies in Weeds

A primary method for evaluating the efficacy of new herbicide candidates is through root growth inhibition assays. nih.gov These bioassays provide a quantitative measure of a compound's herbicidal potential at low concentrations. In these studies, seeds of target weed species, as well as model plants like Arabidopsis thaliana, are germinated and grown in the presence of varying concentrations of the test compounds. mdpi.com

Derivatives of trifluoromethyl-substituted picolinic acids have been shown to be potent inhibitors of root growth. For instance, studies on novel 6-pyrazolyl-2-picolinic acid derivatives demonstrated significant inhibition of root growth in weeds like Brassica napus (BN) and Abutilon theophrasti Medicus (AM). mdpi.comnih.gov The data below illustrates typical findings from such studies, where the inhibition of root growth is measured and compared against commercial standards.

CompoundConcentration (µM)Target WeedRoot Growth Inhibition (%)Reference
Compound S202 (related picolinic acid)0.5A. thaliana78.4% nih.gov
Florpyrauxifen (Control)0.5A. thaliana33.8% nih.gov
Compound 5a (related picolinic acid)10B. napus> Picloram mdpi.com
Compound 5a (related picolinic acid)10A. theophrasti> Picloram mdpi.com

Crop Selectivity and Safety Investigations

A critical aspect of herbicide development is ensuring the compound can control weeds without harming the crop. This property, known as selectivity, is extensively investigated during the research and development process. awsjournal.orgweedcontroljournal.org The chemical structure of a herbicide, which can be traced back to its building blocks like this compound, plays a crucial role in determining its selectivity.

Research has shown that modifications to the pyridine ring and its substituents can have a significant impact on crop safety. For example, studies on pyroxsulam, a herbicide containing a 2-methoxy-4-(trifluoromethyl)pyridine substructure, revealed that pyridine analogues caused significantly less injury to wheat compared to their phenyl counterparts. nih.gov This highlights the importance of the trifluoromethylpyridine core in achieving favorable selectivity profiles. nih.gov Investigations involve applying potential herbicides to various crop and weed species under controlled conditions to assess for any signs of phytotoxicity, ensuring that the final product is safe for its intended agricultural use. weedcontroljournal.orgmdpi.com

Fungicidal Activity Investigations

The versatility of the this compound scaffold extends beyond herbicides into the realm of fungicide development. The pyridine ring is a common feature in many fungicidal compounds, and the addition of a trifluoromethyl group can enhance their potency and spectrum of activity.

Inhibition of Mitochondrial Respiration Chain Targets (e.g., Complex III)

The mitochondrial respiratory chain is a vital target for many modern fungicides. nih.govnih.gov Specifically, Complex III (also known as the cytochrome bc1 complex) is a key enzyme in this chain, and its inhibition disrupts the energy supply of the fungal cell, leading to its death. Researchers have successfully designed novel fungicides that target this complex.

In one study, a series of new amide compounds were synthesized, including N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide, which was identified as a new and potent inhibitor of Complex III. nih.gov The synthesis of such molecules can utilize picolinic acid or picolinamide (B142947) intermediates, demonstrating how building blocks related to this compound are integral to the discovery of fungicides with specific modes of action. nih.gov

Insecticidal Applications

The trifluoromethylpyridine moiety is a key structural motif in a number of modern insecticides. fao.orgresearchgate.net this compound serves as a valuable precursor for the synthesis of these complex insecticidal molecules. The presence of the CF3 group often enhances the lipophilicity and metabolic stability of the final compound, improving its ability to penetrate the insect cuticle and reach its target site.

Research has led to the development of novel 2-phenylpyridine derivatives containing a 3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy moiety. nih.gov These compounds have demonstrated significant insecticidal activity against various pests, including Mythimna separata (armyworm). The table below shows the efficacy of several synthesized compounds against different pests, illustrating the potential of this chemical class.

CompoundConcentration (mg/L)Target PestInhibition (%)Reference
5b500Mythimna separata100% nih.gov
5d500Mythimna separata100% nih.gov
5g500Mythimna separata100% nih.gov
5h500Mythimna separata100% nih.gov
5k500Mythimna separata100% nih.gov
All Compounds (5a-5k)500Tetranychus cinnabarinusIneffective nih.gov

This targeted activity underscores the utility of the trifluoromethylpyridine scaffold in designing species-specific insecticides. nih.gov

Structure-Activity Relationship (SAR) Studies in Agrochemical Discovery

SAR studies on picolinate-based herbicides reveal that the nature and position of substituents on the pyridine ring and associated aromatic systems are crucial for activity. For instance, in the development of novel synthetic auxin herbicides based on the 2-picolinic acid scaffold, modifications at the 6-position of the picolinate ring have led to significant enhancements in herbicidal activity. Replacing a chlorine atom with a substituted aryl or pyrazolyl group can lead to compounds with broader weed control spectra and higher potency. mdpi.comnih.gov

Systematic investigations have shown that the electronic properties of substituents on an attached aryl ring play a vital role. In a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, it was found that the position of substituents on the phenyl ring was directly related to root growth inhibitory activity. nih.gov Specifically, substitutions at the 2- and 4-positions of the phenyl ring on the pyrazole (B372694) fragment resulted in superior inhibitory activity compared to substitutions at the 3-position. nih.gov Furthermore, the presence of strong electron-withdrawing groups (like nitro) or electron-donating groups (like hydroxyl or amino) on the phenyl ring tended to decrease the herbicidal activity. nih.gov

These studies underscore the importance of a holistic approach to SAR, where the interplay between different structural fragments of the molecule dictates its ultimate efficacy as an agrochemical agent. The 4-(trifluoromethyl)picolinate structure serves as a valuable template for further optimization.

Table 1: Structure-Activity Relationship of Picolinate and Trifluoromethylpyridine Derivatives

Base Scaffold Modification Area Substituent/Change Observed Impact on Herbicidal Activity Reference
2-Picolinic Acid 6-position of pyridine ring Replacement of Chlorine with substituted Pyrazolyl ring Increased herbicidal activity and broader weed spectrum mdpi.comnih.gov
6-(5-Aryl-1-Pyrazolyl)-2-Picolinic Acid Phenyl ring on Pyrazole Substitution at 2- and 4-positions (e.g., F, Cl, Br) Superior inhibitory activity nih.gov
6-(5-Aryl-1-Pyrazolyl)-2-Picolinic Acid Phenyl ring on Pyrazole Substitution at 3-position Reduced inhibitory activity nih.gov
6-(5-Aryl-1-Pyrazolyl)-2-Picolinic Acid Phenyl ring on Pyrazole Strong electron-withdrawing (e.g., -NO2) or electron-donating groups (e.g., -OH) Decreased inhibitory activity nih.gov
α-Trifluoroanisole with Phenylpyridine Phenyl ring Substitution with bulky groups (e.g., -CF3, -CH3) Markedly decreased activity nih.gov

Environmental Fate and Persistence Research of Agrochemical Metabolites

The environmental profile of an agrochemical is a critical factor in its development and registration. Research into the environmental fate and persistence of metabolites derived from compounds like this compound is essential to assess their potential for accumulation, mobility, and long-term impact on ecosystems. The presence of the trifluoromethyl (-CF3) group can significantly influence a molecule's environmental behavior. nih.gov

For agrochemicals containing a trifluoromethylpyridine moiety, the electron-deficient nature of the pyridine ring, enhanced by the strong electron-withdrawing -CF3 and methoxycarbonyl groups, can render the molecule susceptible to nucleophilic aromatic substitution. nih.gov This susceptibility can be a key factor in its degradation. For example, the ALS-inhibiting herbicide flupyrsulfuron-methyl-sodium, which contains a 2-methoxycarbonyl-6-(trifluoromethyl)pyridine structure, is reported to degrade quickly in soil, water, and sediment. nih.gov This rapid degradation is attributed to the molecule's susceptibility to intramolecular nucleophilic aromatic substitution, a reaction triggered by the high electronegativity of the trifluoromethyl group. nih.gov

The degradation of such compounds can lead to the formation of various metabolites. The persistence of these metabolites is a key area of study. While the parent compound may degrade rapidly, some metabolites can be more persistent. For instance, in the broader context of herbicide fate, compounds like glyphosate, metazachlor, and sulcotrione are known to degrade into metabolites that are more persistent than the parent molecule. nih.gov Therefore, understanding the complete degradation pathway and the persistence of each resulting metabolite is crucial for a comprehensive environmental risk assessment.

Research on the environmental fate of trifluoromethylpyridine-based agrochemicals focuses on identifying the major degradation products and determining their half-lives in different environmental compartments like soil and water. The unique physicochemical properties imparted by the trifluoromethyl group are a central consideration in these studies, guiding the assessment of potential long-term environmental impact. nih.gov

Table 2: Environmental Characteristics of a Related Trifluoromethylpyridine Agrochemical

Compound Structural Moiety of Interest Environmental Compartment Degradation Characteristic Underlying Mechanism Reference

Advanced Materials and Other Emerging Research Applications

Application in Organic Light-Emitting Diode (OLED) Emitters Research

The quest for highly efficient and stable emitters for Organic Light-Emitting Diodes (OLEDs) has driven extensive research into novel organometallic complexes. The introduction of the trifluoromethylphenyl pyridine (B92270) moiety, a structure closely related to methyl 4-(trifluoromethyl)picolinate, has been a successful strategy in developing high-performance phosphorescent OLEDs (PhOLEDs). These materials are crucial for achieving vibrant and long-lasting displays and lighting applications.

A notable example is the development of a green phosphorescent iridium(III) complex, Ir(tfmppy)2(tfmtpip), where 'tfmppy' stands for 4-trifluoromethylphenyl-pyridine. bohrium.com The inclusion of the trifluoromethyl group in the ancillary ligand was found to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex. bohrium.com This tuning of electronic properties is critical for optimizing charge injection and transport within the OLED device, ultimately leading to higher efficiency. Devices fabricated using this complex as a dopant emitter have demonstrated excellent electroluminescent performance. bohrium.com

Similarly, research into red-emitting iridium(III) complexes has utilized ligands such as 4-(4-(trifluoromethyl)phenyl)quinazoline. mdpi.com These complexes, when used as emitters in OLEDs, have shown impressive performance metrics, including high brightness and external quantum efficiencies. For instance, an OLED employing a complex with a phenothiazine (B1677639) unit achieved a maximum brightness of 22,480 cd/m² and a maximum external quantum efficiency of 18.1%. mdpi.com

The trifluoromethyl group's ability to enhance thermal stability is another critical factor in its application in OLEDs. For example, the iridium complex Ir(tfmppy)2(tfmtpip) was found to be thermally stable up to 362 °C, a vital characteristic for ensuring the longevity of OLED devices. bohrium.com

Table 1: Performance of OLEDs Incorporating Trifluoromethyl-Substituted Ligands

ComplexEmission ColorMax. Brightness (cd/m²)Max. EQE (%)CIE Coordinates
Ir(tfmppy)2(tfmtpip)-basedGreenNot specifiedNot specifiedNot specified
Ir-3 (with phenothiazine)Red22,48018.1Not specified
(ptq)2Ir(acac)-basedRedNot specified22.9(0.61, 0.36) rsc.org

EQE: External Quantum Efficiency; CIE: Commission Internationale de L'Eclairage

Role as Building Blocks in Complex Organic Synthesis

This compound and its derivatives are valuable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can significantly enhance a molecule's biological activity, metabolic stability, and lipophilicity, making it a desirable feature in drug design. digitellinc.comnih.gov

The synthesis of various heterocyclic compounds containing the trifluoromethyl group highlights the utility of these building blocks. For instance, trifluoromethyl-substituted pyridines are key structural motifs in numerous active agrochemical and pharmaceutical ingredients. nih.gov The development of efficient synthetic routes to these intermediates is a continuous area of research.

A specific example of the application of a related building block is in the synthesis of a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. researchgate.net This demonstrates the multi-step synthetic pathways where such picolinate-derived structures are essential. The synthesis often involves several steps, including condensation, hydrolysis, and acylation reactions, to build up the final complex molecule. researchgate.net

Furthermore, the synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid and its derivatives has been achieved through the condensation of a trifluoromethyl vinamidinium salt with glycine (B1666218) esters. digitellinc.com This work underscores the importance of developing synthetic methodologies for creating novel trifluoromethyl-substituted heterocyclic building blocks for drug discovery. digitellinc.com

Table 2: Examples of Complex Molecules Synthesized from Trifluoromethyl-Containing Building Blocks

Starting Material/Building BlockTarget Molecule/ClassSignificance
Trifluoromethyl vinamidinium salt4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid derivativesBuilding blocks for drug discovery digitellinc.com
1-benzylpiperidin-4-oneMethyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylateKey intermediate for narcotic analgesics researchgate.net
Trifluoromethylpyridines (general)Various agrochemicals and pharmaceuticalsEnhanced biological activity and stability nih.gov

Contributions to Fluorinated Advanced Materials Science

The field of fluorinated advanced materials science leverages the unique properties conferred by fluorine to create materials with exceptional characteristics. The introduction of trifluoromethyl groups, often facilitated by precursors like this compound, is a key strategy in this area.

Fluorinated polymers, for example, are a significant class of materials known for their outstanding chemical resistance, thermal stability, and low friction coefficients. researchgate.net While direct polymerization of this compound is not a common application, its role as a precursor to trifluoromethyl-containing monomers is crucial. The trifluoromethyl group can influence the properties of polymers by increasing their glass transition temperature, improving their solubility in certain solvents, and modifying their surface properties.

The synthesis of aromatic trifluoromethyl compounds is a significant area of research with the potential for large-scale applications. researchgate.net Various methods have been developed for the trifluoromethylation of aromatic precursors, highlighting the demand for trifluoromethylated building blocks in the synthesis of agrochemicals, pharmaceuticals, and specialty materials. researchgate.net

The unique electronic properties of the trifluoromethyl group also make it a valuable component in materials for electronics and photonics, beyond OLEDs. The ability to precisely tune the electronic characteristics of organic molecules by incorporating trifluoromethyl groups is a powerful tool for materials scientists designing next-generation materials.

Structure Activity Relationship Sar and Mechanism of Action Moa Elucidation

Impact of the Trifluoromethyl Group on Biological Activity and Chemical Reactivity

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, and its incorporation into the picolinate (B1231196) scaffold at the 4-position profoundly influences the molecule's characteristics. researchgate.netresearchgate.net

The introduction of a trifluoromethyl group into a molecule can significantly alter its physical and chemical properties. researchgate.net This functional group is known for its ability to increase metabolic stability due to the strength of the carbon-fluorine bond. researchgate.netnih.gov In many cases, replacing a methyl group with a trifluoromethyl group provides a global protective effect against hepatic metabolism. nih.gov This is because the C-F bond is very strong, making the group resistant to metabolic oxidation, a common pathway for drug deactivation. researchgate.net For instance, in studies of picornavirus inhibitors, the replacement of a methyl group with a trifluoromethyl group on an oxadiazole ring not only prevented hydroxylation at that specific position but also provided protection at other sites on the molecule, significantly reducing the number of metabolic products. nih.gov

The effect of the -CF3 group on lipophilicity, a key factor for membrane permeability and bioavailability, is complex. While often introduced to increase lipophilicity, this is not always the outcome. researchgate.net The position of the trifluoromethyl group is critical; trifluorination strongly enhances lipophilicity when the group is in the alpha-position relative to a functional group, but its effect can be negligible or even decrease lipophilicity at other positions. nih.gov The high electronegativity of the fluorine atoms in the -CF3 group can influence the electronic properties of the entire molecule, thereby affecting its interactions with solvents and biological targets. researchgate.netnih.gov

Table 1: Physicochemical Properties of Methyl 4-(trifluoromethyl)picolinate

Property Value Source
Molecular Formula C8H6F3NO2 PubChem nih.gov
Molecular Weight 205.13 g/mol PubChem nih.gov
XLogP3 1.9 PubChem nih.gov

Note: XLogP3 is a computed measure of lipophilicity (log P).

The trifluoromethyl group exerts potent electronic and steric effects that modulate how the molecule interacts with biological targets. As a substituent, the -CF3 group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. researchgate.netyoutube.com This electronic pull deactivates the pyridine (B92270) ring, making it less susceptible to electrophilic attack but influencing its ability to participate in crucial interactions like hydrogen bonding or π-π stacking within a receptor binding pocket. youtube.commdpi.com The electron-withdrawing nature of the -PhCF3 substituent has been observed to affect the electrochemical properties of related polymer systems. mdpi.com

From a steric perspective, the trifluoromethyl group is significantly bulkier than a hydrogen atom and has a unique combination of size and high electronegativity. researchgate.net This steric hindrance can influence the molecule's preferred conformation and its ability to fit into a specific binding site. nih.gov The interplay between the steric bulk and the electronic nature of the -CF3 group can be crucial for achieving high binding affinity and selectivity for a target receptor. nih.gov For example, in the design of some emitters, incorporating a trifluoromethyl group was used to tune the molecular conformation and the electron-withdrawing ability of an acceptor unit. nih.gov

The strong electron-withdrawing nature of the trifluoromethyl group has a profound influence on the reactivity of the pyridine ring, particularly in electrophilic substitution reactions. youtube.com By pulling electron density away from the aromatic system, the -CF3 group deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com This deactivating effect is a general principle for electron-withdrawing groups on aromatic rings. youtube.comyoutube.com The introduction of the -CF3 group is a known strategy in chemical synthesis to direct the course of reactions and to stabilize molecules against certain chemical transformations. mdpi.com This deactivation can be advantageous in preventing unwanted side reactions during synthesis or metabolic processes in a biological system.

Comparative Analysis with Structurally Related Picolinate Analogs

The biological activity of this compound can be better understood through comparison with other picolinate derivatives, such as the synthetic auxin herbicides. Picolinic acid and its esters are a significant class of herbicides. mdpi.com Recently developed picolinate herbicides, halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, serve as important structural templates for comparison. mdpi.com

Structure-activity relationship studies on a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids revealed that the nature and position of substituents are critical for herbicidal activity. mdpi.com For instance, in that specific series, compound V-7, which features a methyl group on the pyrazole (B372694) ring, showed significantly higher inhibitory activity against the growth of Arabidopsis thaliana roots compared to the commercial herbicide halauxifen-methyl. mdpi.com Conversely, a related analog containing a trifluoromethyl group (V-6) was also synthesized and evaluated, highlighting the direct comparison of -CH3 and -CF3 groups within a picolinate framework. mdpi.com These studies underscore that even small structural modifications on the picolinate scaffold can lead to substantial differences in biological efficacy, which is often rationalized through molecular docking studies with target proteins like the auxin-signaling F-box protein 5 (AFB5). mdpi.com

Table 2: Comparison of Structurally Related Picolinate Compounds

Compound Key Substituent(s) Target/Activity Context Source
This compound 4-CF3 (General Intermediate) PubChem nih.gov
Halauxifen-methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) Synthetic Auxin Herbicide MDPI mdpi.com
Florpyrauxifen-benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro Synthetic Auxin Herbicide MDPI mdpi.com
Picloram 4-amino-3,5,6-trichloro Synthetic Auxin Herbicide MDPI mdpi.com

Mechanistic Insights into Biological Efficacy

Understanding the mechanism of action at a molecular level requires examining how the compound interacts with its biological target.

The biological efficacy of a molecule like this compound is ultimately determined by its ability to bind to a specific receptor or enzyme. This binding is governed by a complex set of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and π-systems interactions. mdpi.commdpi.com The trifluoromethyl group, while not a classical hydrogen bond donor or acceptor, can participate in dipole-dipole and other electrostatic interactions. mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
Halauxifen-methyl
Florpyrauxifen-benzyl
Picloram
4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid
4-Amino-3,5-dichloro-6-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid

Biological Pathways Influenced by Compound Interaction

While direct and extensive research on the specific biological pathways modulated by this compound is not widely published, an analysis of structurally related compounds and derivatives provides significant insights into its potential mechanisms of action and the biological pathways it may influence. The presence of the trifluoromethyl group and the picolinate scaffold is common in various biologically active molecules, suggesting that this compound could interact with pathways crucial for cell proliferation, microbial survival, and pest control.

Derivatives of 4-(trifluoromethyl)pyridine, the core structure of the compound , have been investigated for a range of therapeutic and agricultural applications. These studies point towards interactions with key enzymes and signaling pathways.

Antitumor Activity and Associated Pathways:

Research into novel N-methyl-picolinamide-4-thiol derivatives, which share the picolinamide (B142947) structure with this compound, has revealed potential antitumor properties. mdpi.com One study identified a compound, N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenylthio)picolinamide (6k), that exhibited inhibitory activity. mdpi.com The investigation into this class of compounds showed that some derivatives selectively inhibit Aurora-B kinase. mdpi.com Aurora kinases are crucial for cell division, and their inhibition can lead to apoptosis in cancer cells. This suggests that this compound, due to its structural similarities, might also interact with cell cycle regulation pathways.

Furthermore, 4-Amino-2-(trifluoromethyl)pyridine, a related building block, is utilized in the synthesis of naporafenib, a RAF inhibitor for treating cancers driven by RAF mutations. ossila.com The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth and proliferation, and its inhibition is a key strategy in cancer therapy.

Table 1: Biological Activity of Structurally Related Compounds

Compound/Derivative ClassBiological ActivityPotential Influenced Pathway(s)Reference
N-methyl-picolinamide-4-thiol derivativesAntitumorAurora Kinase Inhibition, Cell Cycle Regulation mdpi.com
4-Amino-2-(trifluoromethyl)pyridine derivativesAntitumor (RAF inhibitor)RAF/MEK/ERK Signaling Pathway ossila.com
(4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivativesAntimicrobialNot specified tsijournals.com
Trifluoromethyl pyrimidine (B1678525) derivativesAntifungal, Insecticidal, AnticancerNot specified nih.gov
Salicylanilide-based peptidomimetics with 4-(trifluoromethyl)aniline (B29031)Antimicrobial (antibacterial)Not specified mdpi.com

Antimicrobial and Insecticidal Activities:

The trifluoromethyl group is a common feature in many pesticides and antimicrobial agents due to its ability to enhance metabolic stability and membrane permeability. Studies on (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives have demonstrated their antimicrobial activity. tsijournals.com Similarly, novel trifluoromethyl pyrimidine derivatives have shown antifungal and insecticidal properties. nih.gov While the specific pathways are not elucidated in these studies, the broad-spectrum activity suggests interference with fundamental cellular processes in microbes and insects.

In the context of antibacterial action, salicylanilide-based peptidomimetics containing a 4-(trifluoromethyl)aniline moiety have shown activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The mechanism for such compounds often involves the disruption of cell membrane integrity or inhibition of essential enzymes.

Future Directions and Emerging Research Avenues for Methyl 4 Trifluoromethyl Picolinate

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of trifluoromethyl-containing heterocyclic compounds is an area of active research. While established methods for the synthesis of related picolinates exist, future research could focus on developing more efficient, sustainable, and selective methodologies specifically for Methyl 4-(trifluoromethyl)picolinate.

Current synthetic approaches for similar compounds often involve multi-step processes. For instance, the synthesis of related substituted picolinates can involve the reaction of a corresponding picolinic acid with thionyl chloride, followed by esterification with methanol (B129727). Another approach involves the carbonylation of a halogenated pyridine (B92270) precursor catalyzed by a palladium complex.

Future research could explore:

Direct C-H Trifluoromethylation: Investigating novel catalytic systems, potentially involving transition metals like copper or palladium, for the direct trifluoromethylation of a methyl picolinate (B1231196) precursor. This would represent a more atom-economical approach compared to traditional methods that often rely on pre-functionalized starting materials.

Flow Chemistry Synthesis: The development of continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control, particularly for exothermic fluorination reactions.

Biocatalysis: The exploration of enzymatic pathways for the selective synthesis of this compound could provide a greener alternative to conventional chemical methods.

Synthetic ApproachPotential AdvantagesResearch Focus
Direct C-H Trifluoromethylation Atom economy, reduced stepsDevelopment of novel transition metal catalysts
Flow Chemistry Enhanced safety, scalability, controlOptimization of reactor design and reaction conditions
Biocatalysis Sustainability, high selectivityIdentification and engineering of suitable enzymes

Deeper Mechanistic Understanding of Biological Activities and Selectivity

The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. While this compound itself is not typically the final active molecule, understanding its intrinsic biological activities and potential off-target effects is crucial.

Key research questions include:

Does the this compound scaffold exhibit any baseline inhibitory activity against these or other enzymes?

How does the positioning of the trifluoromethyl group on the pyridine ring influence binding interactions and selectivity?

Could this compound or its simple derivatives have unforeseen biological effects that need to be considered in drug design?

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful tool in modern chemical research. For this compound, this integrated approach can accelerate the discovery of new applications and provide deeper insights into its properties.

Computational studies could involve:

Density Functional Theory (DFT) Calculations: To predict the compound's electronic properties, reactivity, and spectroscopic signatures.

Molecular Docking Simulations: To explore potential interactions with a wide range of biological targets, thereby identifying potential new therapeutic applications.

Pharmacokinetic Modeling (ADMET Prediction): To computationally estimate its absorption, distribution, metabolism, excretion, and toxicity profiles, guiding the design of new derivatives.

Experimental validation would then be crucial to confirm these computational predictions through:

Advanced Spectroscopic Analysis: Utilizing techniques like 2D-NMR and X-ray crystallography to elucidate its precise three-dimensional structure and intermolecular interactions.

In Vitro Biological Assays: To test the computationally predicted biological activities in a laboratory setting.

Development in Interdisciplinary Fields Beyond Current Scope

The unique properties imparted by the trifluoromethyl group open up possibilities for this compound in fields beyond its current primary use as a synthetic intermediate.

Materials Science: The incorporation of this fluorinated building block into polymers or other materials could lead to the development of novel materials with enhanced thermal stability, chemical resistance, or specific optical properties.

Agrochemicals: The trifluoromethyl group is prevalent in modern pesticides and herbicides. Investigating the potential of this compound as a scaffold for new agrochemicals could be a fruitful area of research.

Chemical Probes: Its relatively simple structure and the presence of a fluorine atom (useful for ¹⁹F-NMR) could make it a suitable platform for the development of chemical probes to study biological processes.

The exploration of these future directions will undoubtedly uncover new properties and applications for this compound, elevating its status from a simple building block to a molecule of significant scientific interest in its own right.

Q & A

Q. What are the key synthetic routes for Methyl 4-(trifluoromethyl)picolinate?

Answer: The primary synthesis involves esterification of 4-(trifluoromethyl)picolinic acid using methanol under acidic or coupling-agent-mediated conditions. For example:

  • Acid-catalyzed esterification: React the carboxylic acid with excess methanol in the presence of H₂SO₄ or HCl.
  • Coupling agents: Use reagents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to activate the acid.
  • Precursor selection: Start with intermediates such as 4-chloro-3-iodopyridine (CAS 89167-34-0) for cross-coupling reactions followed by esterification .

Key Analytical Validation:

MethodParametersExpected OutcomeReference
LCMS m/z [M+H]⁺205.13
HPLC Condition SQD-FA05Retention time 1.23 min

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • LCMS: Confirm molecular ion (e.g., m/z 205.13) and isotopic patterns.
  • HPLC: Assess purity using conditions like SQD-FA05 (retention time ~1.23 min) .
  • NMR:
    • ¹H NMR: Identify ester methyl protons (δ ~3.9 ppm).
    • ¹⁹F NMR: Trifluoromethyl group appears as a singlet near -62 ppm.
  • GC: Verify purity (>93% as per industry standards for related trifluoromethyl esters) .

Q. What safety protocols are essential when handling this compound?

Answer:

  • PPE: Gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation.
  • Storage: Airtight containers in dry, cool environments.
  • Emergency: Follow protocols for skin corrosion (H314) as per methyl triflate analogs, including immediate washing and medical consultation .

Advanced Questions

Q. How can contradictory LCMS and NMR data be resolved during characterization?

Answer:

  • Adduct identification: Check for sodium/potassium adducts in LCMS (e.g., [M+Na]⁺ at m/z 227.12).
  • Impurity analysis: Use preparative HPLC to isolate by-products and compare retention times with known standards .
  • High-resolution MS: Confirm exact mass (e.g., 205.13394 for C₈H₆NO₂F₃) to distinguish isomers .
  • 19F NMR: Verify trifluoromethyl chemical environment (δ -62 ppm) to rule out degradation .

Q. How does the position of the trifluoromethyl group influence reactivity?

Answer:

  • Electronic effects: The 4-position (para to the ester) exerts strong electron-withdrawing effects, enhancing electrophilicity at the pyridine ring.
  • Steric effects: Compare with 5-trifluoromethyl analogs (CAS 124236-37-9) to evaluate steric hindrance in nucleophilic substitution.
  • DFT calculations: Predict charge distribution and reactive sites for functionalization .

Q. How to optimize reaction conditions to minimize by-products during esterification?

Answer:

  • Stoichiometry: Use 1.2–1.5 equivalents of methanol to drive equilibrium.
  • Dehydration: Add molecular sieves or azeotropic distillation (e.g., toluene) to remove water.
  • Catalyst screening: Test Brønsted acids (H₂SO₄) vs. coupling agents (EDCl/HOBt) for yield improvement.
  • Kinetic monitoring: Track reaction progress via TLC or inline IR spectroscopy .

Q. What chromatographic methods are effective for purification?

Answer:

  • Flash chromatography: Use silica gel with ethyl acetate/hexane (10–30% gradient).
  • Preparative HPLC: C18 column with acetonitrile/water (0.1% TFA) mobile phase.
  • GC validation: For final purity assessment (>93% as per trifluoromethyl sulfonate analogs) .

Q. How to assess hydrolytic stability under varying pH conditions?

Answer:

  • Kinetic studies: Incubate in buffered solutions (pH 1–13) at 25–60°C.
  • HPLC monitoring: Quantify parent compound and hydrolysis product (4-(trifluoromethyl)picolinic acid).
  • Activation energy: Use Arrhenius plots to determine stability thresholds. Compare with methyl 5-(trifluoromethyl)picolinate to evaluate electronic effects .

Data Contradiction Analysis Example:

ObservationPossible CauseResolution
LCMS m/z 227.12Sodium adduct [M+Na]⁺Subtract 22 Da for [M+H]⁺
HPLC peak broadeningPartial hydrolysisRepeat under anhydrous conditions

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